molecular formula C14H8ClN3O3S B3259673 4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzaMide CAS No. 321943-75-3

4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzaMide

Cat. No.: B3259673
CAS No.: 321943-75-3
M. Wt: 333.7 g/mol
InChI Key: ZQWOIEUBYZHHOM-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase (COX) by binding to their active sites. This inhibition leads to a reduction in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

4-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWOIEUBYZHHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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